![molecular formula C13H20BrNO3S B232607 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex chemical compound that has been the subject of scientific research for many years. This compound has been synthesized using various methods, and its unique structure has led to its application in many scientific fields. In 2.1.0~1,5~]decane 3,3-dioxide.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule. This complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide are not well understood, as this compound has primarily been studied for its synthetic applications. However, it is believed that this compound may have potential as a therapeutic agent due to its unique structure and potential interactions with biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds with high enantiomeric purity. However, one limitation of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
Direcciones Futuras
There are many potential future directions for research involving 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide. One area of research involves the development of new synthetic methods for this compound, which could lead to the production of more complex chiral compounds. Another area of research involves the exploration of the potential therapeutic applications of this compound, which could lead to the development of new drugs with unique mechanisms of action. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential interactions with biological molecules.
Métodos De Síntesis
The synthesis of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex process that requires specialized knowledge and equipment. One common method for synthesizing this compound involves the reaction of 2-(bromomethyl)propanoic acid with 1,5-dimethyl-3-oxopentane in the presence of a thiol catalyst. This reaction produces 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide as a white crystalline powder.
Aplicaciones Científicas De Investigación
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide has been the subject of scientific research for many years due to its unique structure and potential applications. One area of research involves the use of this compound as a chiral auxiliary in organic synthesis. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids and alcohols.
Propiedades
Nombre del producto |
4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide |
|---|---|
Fórmula molecular |
C13H20BrNO3S |
Peso molecular |
350.27 g/mol |
Nombre IUPAC |
(2R)-2-bromo-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one |
InChI |
InChI=1S/C13H20BrNO3S/c1-8(14)11(16)15-10-6-9-4-5-13(10,12(9,2)3)7-19(15,17)18/h8-10H,4-7H2,1-3H3/t8-,9-,10-,13-/m1/s1 |
Clave InChI |
AXBASCJFVFRIAL-VWMGYNLJSA-N |
SMILES isomérico |
C[C@H](C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O)Br |
SMILES |
CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br |
SMILES canónico |
CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



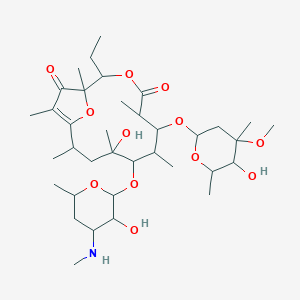
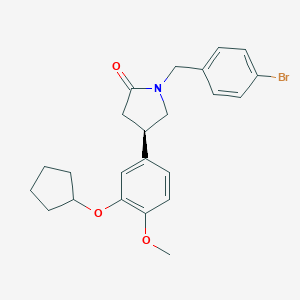
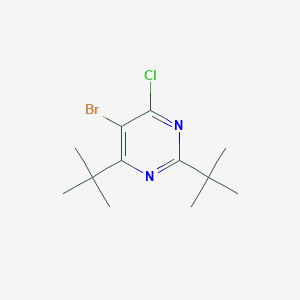

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)

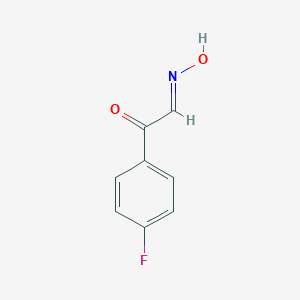

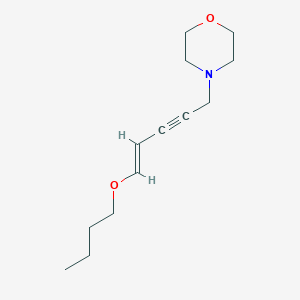

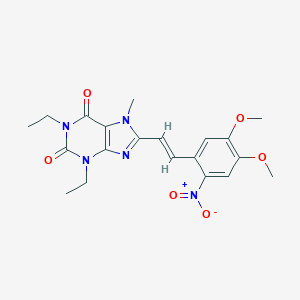
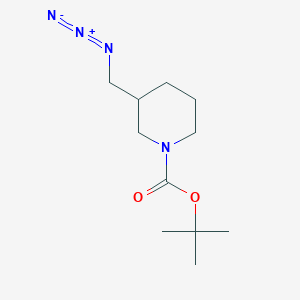
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
